2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a benzimidazole moiety, a pyridine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Thioether: Starting with benzimidazole, a thiol group is introduced through nucleophilic substitution.
Piperazine Derivative Formation: The piperazine ring is functionalized with a pyridine group.
Coupling Reaction: The benzimidazole thioether and the piperazine derivative are coupled under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the nitrogen atoms in the benzimidazole or piperazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzimidazole and piperazine structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it modulates a receptor, it could either activate or inhibit the receptor’s signaling pathway.
Comparison with Similar Compounds
Similar Compounds
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-3-yl)piperazin-1-yl)ethanone: Similar structure but with a different position of the pyridine ring.
2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-4-yl)piperazin-1-yl)ethanone: Another positional isomer with the pyridine ring in the 4-position.
Uniqueness
The uniqueness of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone lies in its specific arrangement of functional groups, which could confer unique biological activities or chemical reactivity compared to its isomers.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-17(13-25-18-20-14-5-1-2-6-15(14)21-18)23-11-9-22(10-12-23)16-7-3-4-8-19-16/h1-8H,9-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXKODNPKNUFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.